REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1C(=CC=C[CH:13]=1)C(O)=O)(=[O:3])C.[C:14](OC(=O)C)(=O)C.C([O-])(=O)C.[NH4+:25].[CH3:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]>>[CH3:13][C:5]1[NH:4][C:1](=[O:3])[C:27]2[C:28](=[CH:29][C:30]([CH3:14])=[C:31]([CH3:32])[CH:26]=2)[N:25]=1 |f:2.3|
|
Name
|
2,6,7-Trimethyl-3,1,4-benzoxazone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-acetyl anthranilic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(C(=O)O)=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the residual acetic anhydride was removed by azeotropic distillation of heptane under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
Removal of any residual acetic anhydride
|
Type
|
ADDITION
|
Details
|
Acetic acid was then added to the reaction mixture and heptane
|
Type
|
DISTILLATION
|
Details
|
was subsequently replaced by acetic acid via azeotropic distillation
|
Type
|
DISTILLATION
|
Details
|
(Direct displacement of acetic anhydride (bp 140° C.) to acetic acid (bp 116° C.) by distillation
|
Type
|
DISTILLATION
|
Details
|
Therefore, such solvent displacement becomes only feasible by azeotropic distillation with the intervention of a third solvent, e.g. heptane (bp 98° C.), which
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 12 hours at the end of which quinazolone formation
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC(=C(C=C2C(N1)=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |